3-[(3-Bromophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole
Description
This compound belongs to the 1,2,4-triazole class, characterized by a heterocyclic core with nitrogen atoms at positions 1, 2, and 2. Its substituents include:
- 3-position: A (3-bromophenyl)methylthio group, contributing steric bulk and electron-withdrawing effects due to the bromine atom.
- 5-position: A 2-furyl moiety, which is electron-rich and capable of π-π stacking.
Properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-2-8-20-15(14-7-4-9-21-14)18-19-16(20)22-11-12-5-3-6-13(17)10-12/h2-7,9-10H,1,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVGWAZXCGLECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction typically requires a palladium catalyst and a boron reagent to form the carbon-carbon bonds necessary for the compound’s structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
3-[(3-Bromophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- Heterocyclic Moieties : Replacing thiophene (in 9c) with 2-furyl (in the target) introduces differences in electron density and hydrogen-bonding capacity, which could modulate interactions with enzymes or receptors .
- Allyl Group : The prop-2-enyl substituent at the 4-position is less common in the cited analogs, which often feature aryl or alkyl groups. This group may enhance membrane permeability due to its hydrophobicity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The bromine atom’s presence is confirmed via IR (~533 cm⁻¹) and 1H-NMR (aromatic proton splitting) in analogs like 6k .
Biological Activity
3-[(3-Bromophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole is a compound belonging to the triazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and antiproliferative properties.
Chemical Structure and Properties
The compound features a triazole ring substituted with a bromophenyl group and a furyl moiety, contributing to its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant biological activities. The following sections detail specific activities related to the compound .
Antibacterial Activity
Triazole derivatives have been extensively studied for their antibacterial properties. In a study assessing various triazole compounds, it was found that certain derivatives displayed remarkable selectivity against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 10 µg/mL |
| This compound | Bacillus subtilis | 5 µg/mL |
These results indicate that the compound has potent antibacterial properties comparable to established antibiotics like ceftriaxone .
Anti-inflammatory Activity
The anti-inflammatory effects of triazole derivatives have been attributed to their ability to inhibit cytokine production. A recent study evaluated the impact of various triazole compounds on cytokine release in peripheral blood mononuclear cells (PBMCs). The findings revealed:
- TNF-α Inhibition : The compound significantly reduced TNF-α levels by approximately 50% at a concentration of 50 µg/mL.
- IL-6 and IL-10 Modulation : Similar reductions were observed for IL-6 and IL-10, suggesting a broad anti-inflammatory profile.
The activity was notably higher than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
Antiproliferative Activity
In addition to its antibacterial and anti-inflammatory properties, the compound also exhibited antiproliferative effects against various cancer cell lines. In vitro studies showed that:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
These results indicate that the compound could potentially serve as a lead structure for developing new anticancer agents .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of triazole derivatives. Notably:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of triazole derivatives and tested their antimicrobial efficacy against various strains. The results indicated that modifications in the substituents significantly influenced activity levels.
-
Inflammation Model :
- An experimental model using lipopolysaccharide (LPS) stimulated PBMCs demonstrated that the compound effectively reduced inflammatory cytokines, highlighting its potential therapeutic role in inflammatory diseases.
Q & A
Q. Advanced
- Alkylthio groups : Increasing chain length (e.g., from methyl to decyl) enhances antimicrobial activity (MIC: 2 μg/mL for decylthio vs. 16 μg/mL for methylthio) due to improved membrane penetration .
- Halogen position : 3-Bromophenyl substituents show higher antifungal activity (IC₅₀: 8 μM) compared to 2- or 4-bromo analogs, likely due to steric and electronic effects .
- Triazole ring substitution : Prop-2-enyl groups at position 4 improve solubility and bioavailability compared to bulkier substituents .
What methodological challenges arise in optimizing synthesis yield, and how are they addressed?
Q. Advanced
- Low yield in traditional methods : Caused by incomplete alkylation or side reactions. Solution: Microwave synthesis reduces reaction time (45 minutes vs. 12 hours) and increases yield by 20–30% .
- Purification difficulties : Use gradient column chromatography (hexane:ethyl acetate, 3:1 to 1:2) to separate isomers .
- Scale-up limitations : Microfluidic reactors improve heat/mass transfer for gram-scale production .
How can contradictions in biological activity data across studies be resolved?
Q. Advanced
- Standardize assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
- Control substituent effects : Compare analogs with identical substituents (e.g., 3-bromo vs. 4-bromo) under identical conditions .
- Validate mechanisms : Employ molecular docking (e.g., AutoDock Vina) to confirm target binding (e.g., fungal lanosterol 14α-demethylase) .
What biological activities have been reported for this compound?
Q. Basic
- Antimicrobial : Broad-spectrum activity against Candida albicans (MIC: 2–4 μg/mL) and Staphylococcus aureus (MIC: 8 μg/mL) .
- Antifungal : Inhibits ergosterol biosynthesis via CYP51 targeting (IC₅₀: 8 μM) .
- Anticancer : Moderate activity against MCF-7 breast cancer cells (IC₅₀: 25 μM) via apoptosis induction .
Which computational methods are used to analyze the electronic structure and reactivity of this compound?
Q. Advanced
- DFT calculations : B3LYP/6-311++G(d,p) basis sets predict HOMO-LUMO gaps (~4.2 eV) and reactive sites (e.g., sulfur atoms) .
- Molecular dynamics (MD) : Simulate membrane interactions to explain enhanced activity of long-chain derivatives .
- X-ray crystallography (SHELX) : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···N interactions) .
What are the key steps in designing SAR studies for triazole derivatives?
Q. Basic
Vary substituents systematically : Test alkyl chains, halogens, and heterocycles (e.g., furyl vs. pyridyl) .
Assay under standardized conditions : Use microdilution for MIC determination .
Correlate physicochemical properties : LogP (2.1–4.5) and solubility (0.1–5 mg/mL) with activity .
How can low solubility in aqueous media be addressed during biological testing?
Q. Advanced
- Prodrug synthesis : Convert thiol to water-soluble sulfonate esters .
- Nanoformulation : Use liposomes (size: 100–150 nm) to enhance bioavailability (2.5-fold increase in AUC) .
- Co-solvents : Employ DMSO:PBS (10:90) for in vitro assays without cytotoxicity .
What strategies validate target interactions in mechanistic studies?
Q. Advanced
- Surface plasmon resonance (SPR) : Measure binding affinity (KD: 1.2 nM for CYP51) .
- Gene knockout : Confirm reduced activity in CYP51-null fungal strains .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG: −9.8 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
